3-Hydroxy-3-methyl-5-hexen-2-one 3-Hydroxy-3-methyl-5-hexen-2-one
Brand Name: Vulcanchem
CAS No.: 103084-92-0
VCID: VC20739999
InChI: InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3
SMILES: CC(=O)C(C)(CC=C)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

3-Hydroxy-3-methyl-5-hexen-2-one

CAS No.: 103084-92-0

Cat. No.: VC20739999

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-methyl-5-hexen-2-one - 103084-92-0

CAS No. 103084-92-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 3-hydroxy-3-methylhex-5-en-2-one
Standard InChI InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3
Standard InChI Key SYQRQOOKHDEYLO-UHFFFAOYSA-N
SMILES CC(=O)C(C)(CC=C)O
Canonical SMILES CC(=O)C(C)(CC=C)O

Physical and Chemical Properties

3-Hydroxy-3-methyl-5-hexen-2-one is an organic compound classified as a hydroxylated ketone with both a hydroxyl and carbonyl functional group. The compound's structural characteristics provide it with unique chemical properties that enable its various applications in industry and research.

Basic Identification and Structure

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Registry Number103084-92-0
IUPAC Name3-hydroxy-3-methylhex-5-en-2-one
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol

The structural arrangement of 3-Hydroxy-3-methyl-5-hexen-2-one features a terminal alkene group, a tertiary alcohol functional group, and a ketone moiety. This unique combination contributes to its specific chemical reactivity and flavor profile characteristics. The hydroxyl group at the C-3 position is tertiary and attached to a quaternary carbon bearing a methyl substituent, while the double bond at C-5 provides additional reactivity potential for various chemical transformations.

Physical Properties

The physical state of 3-Hydroxy-3-methyl-5-hexen-2-one at room temperature is a liquid with sensory characteristics that make it valuable in the flavor industry. The compound exhibits moderate solubility in organic solvents while showing limited solubility in water, which influences its application methods in various formulations. Its volatility profile makes it suitable for flavor and fragrance applications where controlled release of aromatic compounds is desired.

Synthesis Methods

The synthesis of 3-Hydroxy-3-methyl-5-hexen-2-one can be accomplished through several chemical pathways, with different approaches offering varying degrees of yield, stereoselectivity, and regioselectivity. Understanding these synthetic routes is crucial for optimizing production processes for industrial applications.

Selective Reduction Approaches

Another synthetic strategy involves the selective reduction of α,β-unsaturated ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions typically require careful temperature control and acid workup procedures to stabilize the hydroxyl group in the final product. The selectivity of the reduction can be influenced by the choice of reducing agent, solvent system, and reaction conditions.

Grignard and Related Reactions

The synthesis can also be approached through nucleophilic addition reactions, particularly using Grignard reagents to establish the carbon framework and introduce functional groups at specific positions. Similar to the synthesis of related hydroxy ketones, this approach may involve the addition of organometallic reagents to carbonyl compounds followed by appropriate functional group transformations.

The synthesis of analogous compounds like 2-hydroxy-5-methyl-3-hexanone provides insights into potential routes. For instance, researchers have employed Grignard reactions starting from isovaleraldehyde and ethylmagnesium bromide to prepare the carbon skeleton, followed by oxidation steps to introduce the ketone functionality .

Applications in Industry

3-Hydroxy-3-methyl-5-hexen-2-one has found significant applications across multiple industries, particularly in food flavoring, fragrance development, and as an intermediate in chemical synthesis.

Food Flavoring Applications

The compound's most prominent application is as a flavoring agent in the food industry. It imparts distinctive roasted brown flavor notes reminiscent of cocoa, chocolate, coffee, and caramel to food products. The regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines for its safe use in various food applications.

The specific flavor profile of 3-Hydroxy-3-methyl-5-hexen-2-one makes it particularly valuable in:

  • Chocolate and cocoa product formulations

  • Coffee-flavored products and beverages

  • Caramel and toffee-flavored confectioneries

  • Bakery products requiring roasted notes

Food manufacturers incorporate this compound at controlled concentrations to enhance sensory appeal and create more complex flavor profiles in their products.

Fragrance Industry Applications

Beyond food applications, 3-Hydroxy-3-methyl-5-hexen-2-one has demonstrated utility in fragrance formulations. Its ability to contribute to the depth and complexity of fragrance compositions makes it valuable in perfumery and scented product development. When combined with other aromatic compounds, it helps create long-lasting fragrances with distinctive olfactory characteristics.

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis processes. Its functional group arrangement makes it useful in:

  • Producing diols from olefins through chromium-catalyzed reactions

  • Serving as a building block for more complex organic molecules

  • Contributing to stereoselective synthesis pathways

Research Findings

Scientific investigations into 3-Hydroxy-3-methyl-5-hexen-2-one have yielded valuable insights into its properties, applications, and optimization of its use in various formulations.

Flavor Profile Enhancement Studies

Research has demonstrated the effectiveness of 3-Hydroxy-3-methyl-5-hexen-2-one in enhancing flavor profiles, particularly in chocolate formulations. Studies have shown that incorporating this compound at appropriate concentrations significantly improves the sensory appeal of chocolate products, making them more attractive to consumers.

Fragrance Development Research

Studies focusing on fragrance applications have highlighted the role of 3-Hydroxy-3-methyl-5-hexen-2-one in creating long-lasting fragrances. Research has emphasized the importance of concentration balance for achieving optimal olfactory characteristics when this compound is incorporated into fragrance formulations.

Key findings from these studies indicate that the compound contributes to:

  • Increased fragrance longevity when properly formulated

  • Enhanced complexity of scent profiles

  • Improved stability in various product matrices

The research underscores the importance of precise formulation to maximize the compound's contribution to fragrance performance while avoiding potential off-notes at higher concentrations.

Analytical Methods for Identification and Characterization

The accurate identification and purity assessment of 3-Hydroxy-3-methyl-5-hexen-2-one are crucial for research and quality control in industrial applications. Several analytical techniques have proven effective for this purpose.

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